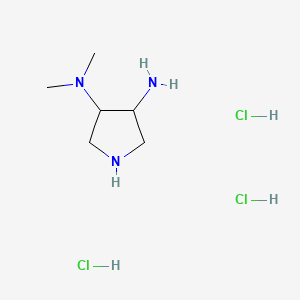

N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride

Description

Properties

Molecular Formula |

C6H18Cl3N3 |

|---|---|

Molecular Weight |

238.6 g/mol |

IUPAC Name |

3-N,3-N-dimethylpyrrolidine-3,4-diamine;trihydrochloride |

InChI |

InChI=1S/C6H15N3.3ClH/c1-9(2)6-4-8-3-5(6)7;;;/h5-6,8H,3-4,7H2,1-2H3;3*1H |

InChI Key |

DIYRFIRPLNPKRS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CNCC1N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Route A: Reductive Amination of Pyrrolidine Derivatives

Step 1: Preparation of the pyrrolidine core

- Starting from commercially available pyrrolidine, selective N-alkylation is performed to introduce N,N-dimethyl groups.

- Typical reagents include methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

Step 2: Introduction of amino groups at positions 3 and 4

- The amino groups are introduced via nucleophilic substitution or via amination reactions.

- For example, a suitable precursor with protected amino groups can undergo deprotection followed by amination.

Step 3: Functionalization and salt formation

- The amino groups are further methylated using methylating agents.

- The final compound is precipitated or crystallized as the hydrochloride salt by treatment with hydrochloric acid.

Route B: Cyclization of N,N-Dimethylaminoketones

Step 1: Synthesis of N,N-dimethylaminoketones

- Condensation of N,N-dimethylamine with suitable ketones or aldehydes yields N,N-dimethylaminoketones.

Step 2: Cyclization to pyrrolidine

- Acid catalysis facilitates intramolecular cyclization, forming the pyrrolidine ring.

Step 3: Amination at the 3,4-positions

- The amino groups are introduced via nucleophilic substitution or via direct amination of the ring.

Step 4: Salt formation

- Treatment with hydrochloric acid yields the trihydrochloride salt.

Route C: Multi-step Synthesis via Protected Intermediates

Step 1: Protection of amino groups

- Protecting groups such as Boc or Fmoc are used to prevent undesired reactions during subsequent steps.

Step 2: N,N-Dimethylation

- Methylation using methyl iodide or dimethyl sulfate under basic conditions.

Step 3: Deprotection and functionalization

- Removal of protecting groups followed by amination at the 3 and 4 positions.

Step 4: Salt formation

- Acidic work-up with hydrochloric acid to obtain the trihydrochloride.

- This approach offers high selectivity and is adaptable for large-scale synthesis, as described in recent patent applications.

Reaction Conditions and Reagents Summary

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| N,N-Dimethylation | Methyl iodide or dimethyl sulfate | Reflux, basic medium | Ensures N,N-dimethyl groups at nitrogen |

| Cyclization | Acid catalysts (e.g., HCl, H2SO4) | Reflux or microwave irradiation | Promotes ring closure |

| Amination | Nucleophiles (NH3, primary amines) | Elevated temperature | Introduces amino groups at desired positions |

| Salt formation | Hydrochloric acid | Room temperature | Produces the trihydrochloride salt |

Notes on Process Optimization

- Yield enhancement can be achieved by optimizing reagent ratios and reaction times.

- Purity is improved via recrystallization from suitable solvents such as ethanol or acetonitrile.

- Environmental considerations favor the use of less toxic methylating agents and greener solvents.

Summary of Literature and Patent Data

| Source | Key Findings | Relevance |

|---|---|---|

| Patent WO2015057659A1 | Describes selective synthesis of substituted pyrrolidines via cyclization and functionalization | Provides foundational methodology for pyrrolidine derivatives |

| Patent US11673893B2 | Highlights use of CDK inhibitors, with synthetic pathways involving pyrrolidine derivatives | Offers insights into advanced synthetic modifications |

| Patent AU2019222559A1 | Focuses on intermediates and improved synthesis routes for pyrrolidine compounds | Emphasizes process improvements and intermediates |

The synthesis of This compound involves strategic construction of the pyrrolidine core, selective N,N-dimethylation, and amino group introduction, culminating in salt formation. The most effective methods combine cyclization of suitably functionalized precursors with methylation and amination steps, optimized under controlled reaction conditions to maximize yield and purity. The process can be tailored based on available starting materials, desired scale, and environmental considerations, with patent literature providing detailed protocols and innovative approaches for process enhancement.

Chemical Reactions Analysis

Types of Reactions

N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction may produce fully saturated amines .

Scientific Research Applications

N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a. Spermidine Trihydrochloride (C₇H₂₂Cl₃N₃)

- Structure : A linear polyamine with primary and secondary amines, terminated by three HCl groups.

- Key Differences : Unlike the pyrrolidine ring in the target compound, spermidine has a flexible butane-1,4-diamine backbone. This structural flexibility impacts its binding to biomolecules like DNA and proteins .

- Applications : Used in cell culture studies and autophagy research due to its role in cellular homeostasis .

b. 3,3-Dimethylpyrrolidine Hydrochloride (C₆H₁₄ClN)

- Structure : A pyrrolidine derivative with methyl groups at the N3 position but lacks the 3,4-diamine moieties and additional HCl groups.

- Key Differences : The absence of diamine groups limits its utility in coordination chemistry or as a ligand compared to the target compound .

c. DTMTD (C₃₀H₂₈N₆S₂)

- Structure: A quinoxaline-based ligand with thiophene-3,4-diamine groups.

- Key Differences: The aromatic quinoxaline core enables fluorescence and nonlinear optical (NLO) applications, unlike the aliphatic pyrrolidine structure of the target compound .

Functional Analogues

a. N1,N4-Bis((2-Chloroquinolin-3-yl)methylene)benzene-1,4-diamine

- Structure: A chloroquinoline-linked diamine with inhibitory activity against AKT1 kinase.

- Key Differences: The aromatic benzene core and chloroquinoline substituents confer anticancer properties, whereas the target compound’s pyrrolidine ring may favor different biological interactions .

b. [14C]Spermine Trihydrochloride (C₁₀H₃₀Cl₃N₄)

Comparative Data Table

*Inferred properties based on analogous compounds.

Biological Activity

N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride is a synthetic compound that has garnered attention for its significant biological activity, particularly in the context of cancer therapy and inflammation modulation. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C6H18Cl3N3 and a molecular weight of approximately 210.59 g/mol. Its structure includes a pyrrolidine ring with two methyl groups and two amine functionalities, which contribute to its unique reactivity and biological interactions.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are essential for cell cycle regulation, and their inhibition can lead to antiproliferative effects on cancer cells. The compound's ability to modulate CDK activity suggests it may be effective in treating various cancers by inducing cell cycle arrest and apoptosis in tumor cells .

Additionally, the compound may interact with inflammatory pathways. Research indicates that it could affect the signaling pathways involved in inflammation and pain response, potentially offering therapeutic benefits for inflammatory conditions .

Anticancer Effects

Several studies have highlighted the compound's potential as an anticancer agent:

- Inhibition of CDKs : this compound has shown promising results in inhibiting CDK9, which plays a crucial role in gene expression regulation related to oncogenes like c-Myc. Inhibition of CDK9 can lead to down-regulation of these oncogenes, thereby reducing tumor growth .

- Cell Cycle Arrest : In vitro studies have demonstrated that this compound can induce G1 phase cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.

Anti-inflammatory Properties

The compound's structural features suggest potential interactions with receptors involved in inflammatory responses. Preliminary studies indicate that it may modulate the activity of inflammatory mediators, which could be beneficial for conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| 1,2-Diaminopropane | C3H10N2 | Simple diamine | Lacks cyclic structure |

| 2-Methylpyrrolidine | C5H11N | Non-substituted amine | No additional amine groups |

| 1,4-Diaminobutane | C4H12N2 | Linear chain structure | Does not contain a cyclic component |

This compound stands out due to its specific arrangement of methyl groups and dual amine functionalities within a cyclic framework, enhancing its biological activity compared to simpler compounds.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the binding affinity of this compound to CDKs demonstrated significant inhibitory effects on kinase activity. The results indicated a dose-dependent response in various cancer cell lines.

- Inflammation Modulation : Another research investigation explored the compound's effects on inflammatory cytokines in vitro. The findings suggested that it could reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Q & A

Q. What are the optimal synthetic routes for N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

- Synthetic Routes: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine derivatives with dimethylamine under acidic conditions, followed by hydrochlorination (similar to methods described for 3-(2,3-dichlorophenoxy)pyrrolidine hydrochloride in ).

- Condition Optimization:

- Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.

- Catalysts: Use of bases (e.g., NaOH) to deprotonate intermediates and facilitate amine coupling ().

- Purification: Recrystallization in ethanol/water mixtures improves purity, as seen in analogous pyrrolidine hydrochloride syntheses ().

- Yield Maximization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of dimethylamine and HCl to ensure complete salt formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR: H and C NMR confirm structural integrity (e.g., methyl groups at N3 and amine protons at positions 3 and 4).

- FT-IR: Peaks at 3300–3500 cm (N-H stretching) and 2800–3000 cm (C-H stretching) validate functional groups.

- Chromatography:

Q. How can researchers ensure the stability of this compound under experimental storage conditions?

Methodological Answer:

- Storage Conditions: Store at −20°C in airtight, light-resistant containers to prevent hygroscopic degradation (observed in similar hydrochlorides; ).

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.

- Handling Precautions: Use anhydrous solvents during dissolution to avoid hydrolysis .

Advanced Research Questions

Q. How can computational chemistry methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization:

- Mechanistic Studies: Employ radiolabeled analogs (e.g., C-labeled derivatives as in ) to track compound uptake and metabolism.

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .

Q. What strategies can resolve stereochemical ambiguities in the synthesis of this compound?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers.

- Stereoselective Synthesis: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for amine derivatives) to control stereochemistry at C3 and C4 (analogous to methods in ).

- X-ray Crystallography: Confirm absolute configuration via single-crystal diffraction (e.g., compare with NIST-reported structures in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.